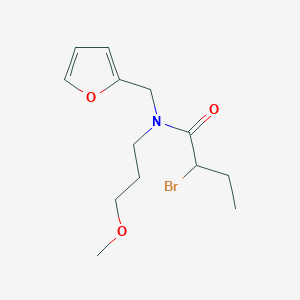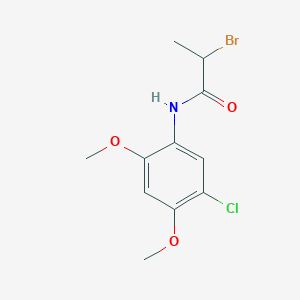
h-d-Pro-phe-arg-pna 2 hcl
Overview
Description
D-Pro-Phe-Arg-pNA (hydrochloride) is a colorimetric substrate used primarily for plasma kallikrein assays. Let’s break down its structure:
Formal Name: D-prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-argininamide, dihydrochloride
CAS Number: 62354-56-7
pFR-pNA, Plasma Kallikrein Chromogenic SubstrateMolecular Formula: C26H34N8O5 • 2HCl
Formula Weight: 611.5 g/mol
Purity: ≥95%
Preparation Methods
D-Pro-Phe-Arg-pNA can be synthesized using various routes. the exact synthetic methods and reaction conditions may vary. Industrial production methods typically involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Chemical Reactions Analysis
This compound undergoes enzymatic cleavage by plasma kallikrein , which specifically recognizes and cleaves the D-Pro-Phe-Arg (PFR) peptide sequence. The released p-nitroanilide (pNA) can be quantified colorimetrically at 405 nm. Common reagents include plasma kallikrein and the substrate itself.
Scientific Research Applications
D-Pro-Phe-Arg-pNA finds applications in various fields:
Enzyme Activity Assays: Used to measure plasma kallikrein activity.
Coagulation Studies: Mimics the N-terminal segment of fibrinogen’s A alpha chain, making it useful for studying thrombin and antithrombin-heparin cofactor (AT-III) interactions.
Mechanism of Action
The compound’s mechanism involves plasma kallikrein binding to the PFR sequence, followed by cleavage. This enzymatic activity plays a role in coagulation and inflammation pathways.
Comparison with Similar Compounds
While D-Pro-Phe-Arg-pNA is unique due to its specific recognition by plasma kallikrein, similar chromogenic substrates exist . none precisely match its sequence.
- Tans, G., Rosing, J., Berrettini, M., et al. Autoactivation of human plasma prekallikrein. J. Biol. Chem. 262 (23), 11308-11314 (1987).
Properties
IUPAC Name |
(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O5.2ClH/c27-26(28)30-15-5-9-21(24(36)31-18-10-12-19(13-11-18)34(38)39)32-25(37)22(16-17-6-2-1-3-7-17)33-23(35)20-8-4-14-29-20;;/h1-3,6-7,10-13,20-22,29H,4-5,8-9,14-16H2,(H,31,36)(H,32,37)(H,33,35)(H4,27,28,30);2*1H/t20-,21+,22+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOCUZJDBWPWPX-XZQQPLIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Cl2N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)





![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)



